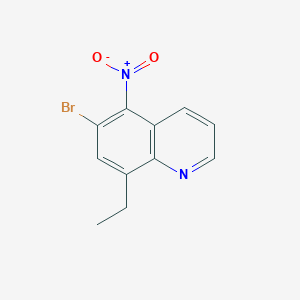

6-Bromo-8-ethyl-5-nitroquinoline

Description

Properties

IUPAC Name |

6-bromo-8-ethyl-5-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-2-7-6-9(12)11(14(15)16)8-4-3-5-13-10(7)8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTPZCJPWHLMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 6 Bromo 8 Ethyl 5 Nitroquinoline

Retrosynthetic Analysis of the 6-Bromo-8-ethyl-5-nitroquinoline Scaffold

Considering the directing effects of the substituents on the quinoline (B57606) ring, a logical retrosynthetic pathway would involve the sequential introduction of the nitro, bromo, and ethyl groups onto a quinoline core. Alternatively, one could envision building the quinoline ring from an already functionalized benzene (B151609) derivative.

A plausible retrosynthetic route is as follows:

Target: this compound

Disconnection 1 (C-N bond): This suggests a nitration reaction on a 6-bromo-8-ethylquinoline precursor.

Disconnection 2 (C-Br bond): This points to the bromination of an 8-ethylquinoline (B27807) precursor.

Disconnection 3 (C-C bond): This leads to a quinoline core and an ethylating agent.

This analysis suggests that a forward synthesis could commence with quinoline, followed by ethylation, bromination, and finally nitration. The sequence of these steps is crucial to control the regioselectivity and achieve the desired substitution pattern.

Precursor Synthesis Strategies for Functionalized Quinoline Intermediates

The synthesis of the target molecule relies on the effective preparation of key functionalized quinoline intermediates. This involves well-established, yet carefully controlled, electrophilic substitution reactions on the quinoline ring.

Bromination of Quinoline Ring Systems

The bromination of quinoline is a critical step in the synthesis of this compound. The position of bromination is highly dependent on the reaction conditions and the presence of other substituents. rsc.orgrsc.org Generally, electrophilic substitution on the quinoline ring occurs preferentially on the benzene ring rather than the pyridine (B92270) ring. tutorsglobe.com

The use of N-bromosuccinimide (NBS) is a common method for the bromination of quinolines. rsc.orgrsc.org The reaction conditions, such as the solvent and temperature, can be tuned to favor the formation of specific isomers. For instance, the bromination of 8-substituted quinolines can yield a mixture of mono- and di-bromo derivatives depending on the equivalents of bromine used. researchgate.net In some cases, bromination can be achieved using molecular bromine in a suitable solvent like acetic acid or dichloromethane. researchgate.netresearchgate.net

| Reagent | Conditions | Product(s) | Reference |

| NBS | DCM, mild conditions | Bromoquinolines | rsc.orgrsc.org |

| Br2 | CH3CN/CH2Cl2, 0°C-24°C | Mono- and di-bromo derivatives | researchgate.net |

| Br2 | Acetic acid | Bromoquinolines | researchgate.net |

Nitration of Quinoline Ring Systems

Nitration of the quinoline ring is another key transformation. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. cdnsciencepub.comstackexchange.com The position of nitration is strongly influenced by the reaction conditions and the nature of the substrate. tutorsglobe.com In acidic media, the quinoline nitrogen is protonated, forming the quinolinium ion, which directs the incoming nitro group to the 5- and 8-positions. stackexchange.com

For quinolines with existing substituents, the directing effects of these groups will also play a crucial role in determining the regioselectivity of nitration. For example, the nitration of 6-bromoquinoline (B19933) with a mixture of sulfuric acid and nitric acid at low temperatures has been shown to produce 6-bromo-5-nitroquinoline (B1267105) in high yield. researchgate.net

| Reagent | Conditions | Product(s) | Reference |

| HNO3/H2SO4 | 0°C | 5-Nitroquinoline (B147367) and 8-nitroquinoline | stackexchange.com |

| HNO3/H2SO4 | -5°C | 6-Bromo-5-nitroquinoline (from 6-bromoquinoline) | researchgate.net |

| KNO3/Oleum | 55-60°C | 6-Nitro-5,8-dichloroquinoline (from 5,8-dichloroquinoline) | cdnsciencepub.com |

Alkylation Reactions for Ethyl Group Introduction

The introduction of an ethyl group onto the quinoline ring can be accomplished through various alkylation methods. One common approach is the Friedel-Crafts alkylation, which involves reacting the quinoline with an ethyl halide in the presence of a Lewis acid catalyst. ontosight.ai However, direct alkylation of the quinoline ring can sometimes lead to a mixture of products or reactions at the nitrogen atom. pharmaguideline.com

An alternative strategy involves the use of organometallic reagents. For instance, Grignard reagents can be coupled with haloquinolines in the presence of a suitable catalyst. organic-chemistry.org Another approach is the alkylation of quinoline N-oxides, followed by reduction. The site of alkylation can often be controlled by the specific reaction conditions and the nature of the alkylating agent. rsc.org

| Method | Reagents | Product | Reference |

| Friedel-Crafts Alkylation | Ethyl halide, Lewis acid | Ethylquinoline | ontosight.ai |

| Cross-Coupling | Alkyl Grignard reagent, catalyst | Alkylquinoline | organic-chemistry.org |

| Alkylation of N-oxide | Alkylating agent, then reduction | Alkylquinoline | rsc.org |

Direct and Stepwise Synthetic Approaches to this compound

The synthesis of this compound can be approached in a stepwise manner, carefully controlling the introduction of each functional group. A plausible route would start with the ethylation of quinoline, followed by bromination, and then nitration. The order is critical to ensure the correct regiochemistry.

Optimized Nitration and Alkylation Steps for High Yields

For the nitration step, careful control of the temperature and the ratio of nitric acid to sulfuric acid is crucial. The nitration of bromoquinolines often requires low temperatures to prevent side reactions and ensure high regioselectivity. For example, the nitration of 6-bromoquinoline to 6-bromo-5-nitroquinoline was achieved in quantitative yield by adding the bromoquinoline to a pre-cooled mixture of sulfuric acid and nitric acid, maintaining the temperature below 0 °C. researchgate.net

For the alkylation step, the choice of method and reagents can significantly impact the yield and selectivity. While Friedel-Crafts alkylation is a possibility, cross-coupling reactions often offer better control. The use of specific catalysts and reaction conditions can drive the reaction towards the desired product. For instance, iron-catalyzed cross-coupling reactions of heteroaromatic tosylates with alkyl Grignard reagents have been shown to proceed with good functional group tolerance and high conversion. organic-chemistry.org

A potential optimized synthesis could involve:

Ethylation: A catalyzed cross-coupling reaction of a bromoquinoline with an ethylating agent to form 8-ethylquinoline.

Bromination: Subsequent bromination of 8-ethylquinoline at the 6-position using a selective brominating agent like NBS under controlled conditions.

Nitration: Finally, the nitration of the resulting 6-bromo-8-ethylquinoline at the 5-position using a carefully controlled nitrating mixture at low temperatures.

This stepwise approach, with optimized conditions for each reaction, would be the most reliable method for the synthesis of this compound.

Sequential Functionalization Strategies

The synthesis of this compound can be envisioned through a multi-step sequence, where the order of electrophilic substitution reactions is critical to achieving the desired substitution pattern. A plausible route begins with a commercially available or readily synthesized 8-substituted quinoline, followed by sequential halogenation and nitration.

A logical synthetic pathway would start with 8-ethylquinoline and proceed as follows:

Bromination of 8-ethylquinoline: The first step involves the electrophilic bromination of 8-ethylquinoline. The directing effects of the substituents on the quinoline ring govern the regiochemical outcome. The ethyl group at the C-8 position is an activating, ortho-, para-director. The nitrogen atom in the quinoline ring is deactivating and directs electrophiles to the C-5 and C-8 positions of the carbocyclic ring. In this case, the C-6 position is para to the C-8 ethyl group, making it a highly favorable site for electrophilic attack. Therefore, bromination of 8-ethylquinoline is expected to selectively yield 6-bromo-8-ethylquinoline.

Nitration of 6-bromo-8-ethylquinoline: The final step is the nitration of the 6-bromo-8-ethylquinoline intermediate. The regioselectivity of this reaction is determined by the combined influence of the existing substituents. The C-8 ethyl group is activating and ortho-, para-directing, while the C-6 bromo group is deactivating but also ortho-, para-directing. libretexts.org The C-5 position is ortho to both the ethyl and bromo groups, making it the most electronically activated position for nitration. Research on the nitration of 6-bromoquinoline confirms that the nitro group is preferentially introduced at the C-5 and C-8 positions. semanticscholar.orgresearchgate.net In the presence of an activating ethyl group at C-8, the nitration is strongly directed to the C-5 position, leading to the final product, this compound. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, where the formation of the nitronium ion (NO₂⁺) is the key reactive electrophile. nih.gov

Table 1: Proposed Sequential Synthesis of this compound

| Step | Reactant | Reagents & Conditions | Product | Rationale for Regioselectivity |

|---|---|---|---|---|

| 1 | 8-Ethylquinoline | Br₂, Lewis or Brønsted acid catalyst | 6-Bromo-8-ethylquinoline | The C-6 position is para to the activating ethyl group, making it the primary site for bromination. |

| 2 | 6-Bromo-8-ethylquinoline | HNO₃, H₂SO₄ | This compound | The C-5 position is ortho to both the activating C-8 ethyl group and the directing C-6 bromo group, making it the most favorable site for nitration. |

Catalytic Methods in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While classical methods can achieve the synthesis of this compound, catalytic approaches offer powerful alternatives for constructing the quinoline core and introducing the required functional groups. ias.ac.inacs.orgfrontiersin.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions for Quinolines

Transition-metal catalysis has become indispensable for the synthesis and functionalization of heterocyclic compounds, including quinolines. ias.ac.in Catalysts based on palladium, copper, nickel, cobalt, and iron enable a wide array of transformations that would be difficult to achieve otherwise. ias.ac.inacs.org

For a molecule like this compound, these methods could be applied hypothetically to introduce the ethyl group via a cross-coupling reaction. For instance, a synthetic strategy could involve the creation of a 6,8-dibromo-5-nitroquinoline intermediate. A subsequent regioselective Suzuki or Negishi cross-coupling reaction, catalyzed by a palladium complex, could then be used to introduce the ethyl group at the C-8 position by coupling the dibromo intermediate with an appropriate ethyl-organometallic reagent.

More advanced strategies involve the direct C-H functionalization, which avoids the need for pre-halogenated substrates. nih.govacs.org Recent studies have shown the feasibility of site-selective C-8 alkylation of quinoline N-oxides using cobalt catalysis, which merges C-H and C-C bond activation. acs.org Such a method could, in principle, be adapted to directly ethylate a 6-bromo-5-nitroquinoline N-oxide intermediate, representing a more atom-economical and efficient pathway.

Table 2: Examples of Transition Metal-Catalyzed Reactions in Quinoline Synthesis

| Metal Catalyst | Reaction Type | Description |

|---|---|---|

| Palladium (Pd) | Suzuki, Sonogashira, Heck Coupling | Forms C-C bonds to introduce aryl, alkyl, or alkynyl groups onto the quinoline ring. ias.ac.in |

| Copper (Cu) | Ullmann Coupling, Cyclization Reactions | Used for C-N, C-O, and C-S bond formation, as well as in one-pot syntheses of the quinoline core. ias.ac.in |

| Nickel (Ni) | Cross-Coupling, Cyclization | A more earth-abundant alternative to palladium for C-C and C-N bond formation. rsc.org |

| Cobalt (Co) | C-H Activation/Alkylation | Enables direct functionalization of C-H bonds, such as the alkylation of the C-8 position on quinoline N-oxides. acs.org |

| Iron (Fe) | Reductive Cyclization, Cross-Coupling | An inexpensive and environmentally benign catalyst for various coupling and cyclization strategies. ias.ac.in |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Traditional quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, often involve harsh conditions, strong acids, high temperatures, and poor atom economy, making them environmentally problematic. nih.govwikipedia.orgiipseries.org

The development of a synthetic route for this compound can incorporate several green chemistry principles:

Use of Safer Reagents: The nitration step traditionally uses a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and produces significant acidic waste. Greener alternatives involve using solid acid catalysts like zeolites or milder nitrating agents such as calcium nitrate, often in conjunction with microwave irradiation for energy efficiency. psu.edugordon.edu Zeolites can also enhance regioselectivity through shape-selective catalysis, potentially leading to higher yields of the desired isomer and reducing separation efforts. psu.edu

Catalysis over Stoichiometric Reagents: As discussed, transition-metal-catalyzed C-H functionalization represents a greener approach compared to classical methods that require stoichiometric amounts of activating and directing groups, which generate more waste. Catalytic methods increase atom economy and reduce the number of synthetic steps. nih.gov

Alternative Energy Sources: Microwave and ultrasound irradiation have emerged as effective tools in green synthesis. nih.gov These techniques can significantly reduce reaction times, improve yields, and often allow for the use of less hazardous solvents or even solvent-free conditions. nih.gov For instance, a microwave-assisted nitration could dramatically shorten the reaction time from hours to minutes. gordon.edu

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a synthesis. Moving away from chlorinated solvents (e.g., dichloromethane) towards greener alternatives like ethanol (B145695), water, or ionic liquids, or designing solvent-free reactions, is a key goal. nih.gov Nanocatalysts have been shown to be effective for quinoline synthesis in greener solvents like ethanol or under solvent-free conditions. nih.gov

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also more environmentally sustainable.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of 6-Bromo-8-ethyl-5-nitroquinoline would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and the protons of the ethyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nitro group and the bromine atom, as well as their positions relative to each other. The ethyl group would typically present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their coupling providing connectivity information.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbon atoms of the quinoline ring would appear in the aromatic region, with their chemical shifts significantly affected by the attached bromo, ethyl, and nitro substituents. The two carbons of the ethyl group would be observed in the aliphatic region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic system and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the ethyl group and the quinoline core, as well as the relative positions of the substituents on the aromatic rings.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous confirmation of its elemental formula (C₁₁H₉BrN₂O₂). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum, presenting as two peaks of nearly equal intensity separated by two mass units for the molecular ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities, and the mass spectrometer would confirm the identity of the main peak as this compound by its mass-to-charge ratio. This method provides a robust assessment of sample purity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its distinct structural features. The presence of the quinoline core, the bromo and nitro substituents, and the ethyl group would all contribute to a complex and informative vibrational spectrum.

Expected Vibrational Modes for this compound:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C=N (Aromatic) | Stretching | 1620-1550 |

| N-O (Nitro group) | Asymmetric Stretching | 1550-1500 |

| N-O (Nitro group) | Symmetric Stretching | 1350-1300 |

| C-N | Stretching | 1350-1250 |

| C-Br | Stretching | 700-500 |

Analysis of these vibrational modes would confirm the presence of the key functional groups and provide insight into the electronic environment of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is valuable for characterizing the electronic structure of a compound, particularly those with conjugated systems.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands arising from π → π* and n → π* electronic transitions within the quinoline ring system. The nitro group, being a strong chromophore, and the bromo substituent, an auxochrome, would influence the position and intensity of these absorption maxima (λmax). The ethyl group would likely have a minimal effect on the electronic transitions.

By analyzing the λmax values and molar absorptivity (ε), information about the extent of conjugation and the electronic effects of the substituents can be obtained.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule.

Crystal Packing: How the individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence and nature of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal's stability and physical properties.

The crystallographic data would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to verify its stoichiometric purity.

For this compound, with the molecular formula C₁₁H₉BrN₂O₂, the theoretical elemental composition would be calculated as follows:

Theoretical Elemental Composition of C₁₁H₉BrN₂O₂:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 11 | 132.11 | 47.00 |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 3.23 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 28.42 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 9.97 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 11.38 |

| Total | 281.12 | 100.00 |

Experimental results from elemental analysis that closely match these theoretical values would provide strong evidence for the correct elemental composition of the synthesized compound. nist.gov

Computational Chemistry and Theoretical Investigations of 6 Bromo 8 Ethyl 5 Nitroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice to perform geometry optimization to find the most stable three-dimensional arrangement of atoms in a molecule. For a molecule like 6-Bromo-8-ethyl-5-nitroquinoline, DFT calculations would provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed picture of its molecular geometry.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. For instance, in studies of related nitroaromatic compounds, the distribution and energies of these orbitals have been used to predict their reactivity and potential as electronic materials.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitro group and the nitrogen atom of the quinoline (B57606) ring.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule in terms of localized electron pairs. researchgate.net It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stability of the molecule arising from these hyperconjugative interactions. researchgate.net NBO analysis can reveal the nature of chemical bonds, lone pairs, and delocalization of electron density, offering a deeper understanding of the molecule's electronic configuration.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable ethyl group, MD simulations could be used to explore its conformational landscape and identify the most stable conformers. Furthermore, these simulations can provide insights into intermolecular interactions in condensed phases, such as how the molecules pack in a crystal or interact with a solvent.

Quantum Chemical Studies on Reactivity and Reaction Pathways

Quantum chemical studies employ various computational methods to predict the reactivity of a molecule and elucidate potential reaction mechanisms. By calculating parameters such as global and local reactivity descriptors derived from DFT, researchers can predict how a molecule will behave in a chemical reaction. These studies can help in identifying the most likely sites for electrophilic or nucleophilic attack and can be used to model the transition states and energy barriers of chemical reactions, thus providing a detailed understanding of the reaction pathways.

Thermodynamic and Kinetic Stability Studies of the Compound

Computational chemistry provides tools to assess the thermodynamic and kinetic stability of a compound. Thermodynamic stability can be evaluated by calculating the Gibbs free energy of formation. Kinetic stability is often related to the HOMO-LUMO energy gap, where a larger gap implies greater stability and lower reactivity. nih.gov These computational studies are invaluable for predicting the persistence of a compound under various conditions.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

As of the latest available scientific literature, a crystal structure for the specific compound this compound has not been reported. Consequently, a Hirshfeld surface analysis, which is contingent upon the availability of crystallographic data, has not been performed for this molecule.

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. The resulting surface provides a unique fingerprint of the crystalline environment, with different types of intermolecular contacts color-coded for ease of interpretation.

While direct experimental data for this compound is unavailable, theoretical studies and Hirshfeld surface analyses have been conducted on structurally related bromo-nitroquinoline derivatives. For instance, a study on 6-bromo-5-nitroquinoline-1-oxide provided a detailed investigation of its crystal structure and intermolecular interactions through X-ray diffraction and computational methods, including Hirshfeld surface analysis. orcid.org This analysis revealed the nature and extent of various non-covalent interactions that govern the crystal packing of this related molecule.

The insights gained from the analysis of such analogues are valuable for predicting the potential intermolecular interactions that might be present in the crystal structure of this compound. These interactions would likely include:

Halogen bonding: Interactions involving the bromine atom.

π-π stacking: Interactions between the aromatic quinoline rings.

C-H···O and C-H···N interactions: Weak hydrogen bonds involving the ethyl and nitro groups.

van der Waals forces: General non-specific interactions.

The specific arrangement and relative contributions of these interactions in the crystal packing of this compound would be influenced by the presence and orientation of the 8-ethyl group, which is absent in the analyzed analogue.

It is important to emphasize that while the study of related compounds offers valuable predictive insights, a definitive understanding of the intermolecular interactions in the solid state of this compound can only be achieved through the experimental determination of its crystal structure followed by a specific Hirshfeld surface analysis.

Chemical Reactivity and Functional Group Transformations of 6 Bromo 8 Ethyl 5 Nitroquinoline

Reactivity Profile Influenced by Substituent Effects (Bromo, Ethyl, Nitro Groups)

The reactivity of the 6-Bromo-8-ethyl-5-nitroquinoline molecule is a composite of the electronic and steric effects exerted by its substituents on the quinoline (B57606) ring. The nitro group at the C-5 position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, particularly at positions ortho and para to it. The bromine atom at C-6 is also an electron-withdrawing group via induction but can act as a weak activator through resonance. The ethyl group at C-8 is an electron-donating group, which activates the ring towards electrophilic attack.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Nitro (-NO2) | C-5 | Strongly electron-withdrawing | Deactivates towards electrophilic substitution; Activates towards nucleophilic substitution |

| Bromo (-Br) | C-6 | Electron-withdrawing (inductive), Weakly deactivating (overall) | Directs electrophiles to ortho/para positions; Can be a leaving group in nucleophilic substitution |

| Ethyl (-CH2CH3) | C-8 | Electron-donating (inductive) | Activates towards electrophilic substitution |

Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom at the C-6 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the adjacent C-5 position. This nitro group stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction, thereby lowering the activation energy for the substitution.

A variety of nucleophiles can be employed to displace the bromide ion. For instance, amines, alkoxides, and thiolates can react with this compound to yield the corresponding 6-substituted derivatives. Such reactions are valuable in the synthesis of novel quinoline-based compounds with potential applications in medicinal chemistry and materials science. For example, the reaction with morpholine or piperazine can introduce these heterocyclic moieties onto the quinoline core. semanticscholar.org

| Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Ammonia (NH3) | 6-Amino-8-ethyl-5-nitroquinoline | High temperature and pressure |

| Sodium methoxide (NaOCH3) | 6-Methoxy-8-ethyl-5-nitroquinoline | Methanol, heat |

| Sodium thiophenoxide (NaSPh) | 8-Ethyl-5-nitro-6-(phenylthio)quinoline | Polar aprotic solvent (e.g., DMF), heat |

| Morpholine | 4-(8-Ethyl-5-nitroquinolin-6-yl)morpholine | Microwave irradiation or conventional heating in a suitable solvent |

Reduction Reactions of the Nitro Group to Amine Derivatives

The nitro group at the C-5 position can be readily reduced to an amino group (-NH2). This transformation is a cornerstone in the functionalization of nitroaromatic compounds, as the resulting arylamine is a versatile precursor for a wide array of subsequent reactions, including diazotization and amide bond formation.

Several reducing agents can effect this conversion. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method. Other reagents such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid, or iron powder in acidic medium, are also effective for this reduction. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions.

| Reducing Agent | Product | Typical Reaction Conditions |

|---|---|---|

| H2, Pd/C | 6-Bromo-8-ethylquinolin-5-amine | Methanol or ethanol (B145695) as solvent, room temperature and atmospheric pressure |

| SnCl2, HCl | 6-Bromo-8-ethylquinolin-5-amine | Concentrated HCl, often with heating |

| Fe, HCl or CH3COOH | 6-Bromo-8-ethylquinolin-5-amine | Aqueous ethanol, reflux |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution (EAS) reactions on the this compound ring are generally disfavored due to the strong deactivating effect of the nitro group. The quinoline ring itself is less reactive than benzene (B151609) towards electrophiles, and the presence of the nitro group further diminishes this reactivity. However, under forcing conditions, EAS might be possible.

The directing effects of the existing substituents would guide the position of any incoming electrophile. The ethyl group at C-8 is an activating, ortho-, para-director, while the bromo group at C-6 is a deactivating, ortho-, para-director. The nitro group at C-5 is a deactivating, meta-director. The pyridine (B92270) ring of the quinoline system is generally less reactive towards electrophiles than the benzene ring. Therefore, any potential electrophilic attack would likely occur on the benzene ring, with the precise location being a complex outcome of the competing directing effects and the steric hindrance.

Reactions of the Ethyl Substituent

The ethyl group at the C-8 position is a potential site for chemical modification. The benzylic protons of the ethyl group (the -CH2- group) are susceptible to radical halogenation or oxidation under appropriate conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to bromination at the benzylic position.

Oxidation of the ethyl group can also be achieved. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) could potentially oxidize the ethyl group to a carboxylic acid, yielding 6-bromo-5-nitroquinoline-8-carboxylic acid. Milder oxidation conditions might allow for the formation of the corresponding ketone or alcohol.

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | 6-Bromo-8-(1-bromoethyl)-5-nitroquinoline |

| Oxidation | Potassium permanganate (KMnO4) | 6-Bromo-5-nitroquinoline-8-carboxylic acid |

Derivatization and Scaffold Modification Strategies

Synthesis of Substituted Quinoline (B57606) Derivatives via Functional Group Interconversions

Functional group interconversions are fundamental in modifying the electronic and steric properties of the 6-bromo-8-ethyl-5-nitroquinoline core. Key transformations focus on the nitro group, which can be readily converted into other functionalities, thereby opening avenues for further derivatization.

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 6-bromo-8-ethylquinolin-5-amine. This reaction significantly alters the electronic nature of the quinoline ring, transforming the strongly electron-withdrawing nitro group into an electron-donating amino group. This conversion can be achieved using various reducing agents, with the choice of reagent depending on the desired selectivity and reaction conditions. Common methods include catalytic hydrogenation or the use of metal-based reducing agents.

The resulting 5-aminoquinoline (B19350) derivative is a key intermediate for a multitude of subsequent reactions. For instance, it can undergo diazotization followed by substitution to introduce a range of other functional groups. Furthermore, the amino group can be acylated to form amides, such as N-(6-bromo-8-ethylquinolin-5-yl)acetamide, or participate in condensation reactions to build more complex structures.

Table 1: Illustrative Functional Group Interconversions of this compound

| Starting Material | Reagents and Conditions | Product | Notes |

| This compound | H₂, Pd/C, Ethanol (B145695) | 6-Bromo-8-ethylquinolin-5-amine | Catalytic hydrogenation is a common and clean method for nitro group reduction. |

| This compound | SnCl₂, HCl | 6-Bromo-8-ethylquinolin-5-amine | A classic method for the reduction of aromatic nitro compounds. |

| 6-Bromo-8-ethylquinolin-5-amine | Acetic anhydride, Pyridine (B92270) | N-(6-Bromo-8-ethylquinolin-5-yl)acetamide | Acylation of the resulting amine to form a stable amide derivative. |

This table presents representative transformations based on established chemical principles for nitroarenes and aromatic amines.

Cross-Coupling Methodologies for Arylation and Heteroarylation at Bromo-Substituted Positions

The bromine atom at the C-6 position of the quinoline ring is a prime site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. These methodologies are powerful tools for introducing aryl and heteroaryl moieties, significantly expanding the structural diversity of the quinoline core.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the bromoquinoline with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netorganic-chemistry.orgwikipedia.orgnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. This allows for the introduction of various substituted aryl and heteroaryl groups at the 6-position of the quinoline scaffold.

Heck Reaction: The Heck reaction provides a means to introduce alkenyl substituents by coupling the bromoquinoline with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govresearchgate.net This reaction is stereoselective and offers a direct route to styrenyl-quinolines and other vinyl-substituted derivatives.

Buchwald-Hartwig Amination: This powerful cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl and N-heteroaryl derivatives. nih.govwikipedia.orglibretexts.orgnih.govorganic-chemistry.org By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base, a diverse range of amino-substituted quinolines can be prepared.

Table 2: Representative Cross-Coupling Reactions at the 6-Position

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-8-ethyl-5-nitroquinoline |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 6-Alkenyl-8-ethyl-5-nitroquinoline |

| Buchwald-Hartwig | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOtBu | 6-(Morpholin-4-yl)-8-ethyl-5-nitroquinoline |

This table illustrates potential cross-coupling reactions. The specific conditions and catalyst systems would require optimization for the this compound substrate.

Cycloaddition and Condensation Reactions for Scaffold Expansion

The quinoline nucleus itself can participate in cycloaddition reactions, leading to the formation of novel polycyclic systems. researchgate.netnih.govresearchgate.netnih.gov While the presence of the nitro and bromo groups might influence the reactivity, these reactions offer pathways to significantly increase the three-dimensional complexity of the molecular scaffold. Photochemical [2+2] and [4+2] cycloadditions with alkenes are known for quinolines, often requiring sensitization. researchgate.netnih.gov These reactions can lead to the formation of unique fused-ring systems.

Condensation reactions, particularly after functional group interconversion of the nitro group, provide another powerful strategy for scaffold expansion. nih.govbenthamdirect.comrsc.orgnih.gov For example, the 5-amino derivative can be condensed with dicarbonyl compounds in Friedländer-type reactions to construct new fused heterocyclic rings. nih.gov Similarly, if the ethyl group at the 8-position were to be functionalized to a carbonyl, it could participate in Knoevenagel or other condensation reactions. benthamdirect.com

Table 3: Potential Scaffold Expansion Reactions

| Reaction Type | Reactant | Conditions | Resulting Scaffold |

| [4+2] Cycloaddition | Alkene | Photochemical, Sensitizer | Fused polycyclic quinoline |

| Friedländer Annulation | 1,3-Dicarbonyl compound | Acid or base catalysis | Fused polyheterocyclic system |

| Knoevenagel Condensation | Active methylene (B1212753) compound | Base catalysis | Extended conjugated system |

This table provides conceptual examples of scaffold expansion strategies that could be explored with derivatives of this compound.

Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures and the precise quantification of individual components. For 6-Bromo-8-ethyl-5-nitroquinoline, both high-performance liquid chromatography and gas chromatography offer viable analytical pathways.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for purity assessment and quantification in various sample matrices.

Developing an HPLC method for this compound involves the systematic optimization of several key parameters. A reverse-phase (RP) approach is typically the first choice for molecules of this polarity. sielc.com The selection of the stationary phase (column), mobile phase composition, and detector wavelength are critical for achieving adequate separation and sensitivity.

Method Parameters:

Column: A C18 column is a common starting point, offering good retention for moderately polar aromatic compounds.

Mobile Phase: A gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol, and an aqueous buffer (e.g., phosphate, acetate) is often employed. researchgate.netpharmjournal.ru The gradient allows for the effective elution of the target analyte while separating it from potential impurities with different polarities. For instance, a linear gradient could start with a higher aqueous content and progressively increase the organic solvent percentage. researchgate.net

Detection: Given the aromatic nitro-quinoline structure, the compound is expected to be strongly UV-active. A Diode Array Detector (DAD) or a variable wavelength UV detector would be suitable. cdc.gov The optimal wavelength for detection would be determined by acquiring the UV spectrum of the compound, with detection often set at or near the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. pharmjournal.ru For related nitroaromatic compounds, detection wavelengths are often in the 220-300 nm range. nih.govresearchgate.net

Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area against a series of known concentrations of a reference standard.

The following table outlines a hypothetical, optimized HPLC method for the analysis of this compound based on common practices for related compounds. researchgate.netpharmjournal.runih.govresearchgate.net

| Parameter | Condition | Rationale |

| Instrument | HPLC System with UV/DAD | Standard for chromatographic analysis of UV-absorbing compounds. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase improves peak shape for nitrogen-containing heterocycles. |

| Mobile Phase B | Acetonitrile (MeCN) | Common organic modifier in reverse-phase HPLC. |

| Gradient | 30% B to 90% B over 20 min | Ensures elution of the main compound and separation from potential non-polar or polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | DAD, 254 nm | Common wavelength for aromatic compounds; full spectrum allows for peak purity analysis. |

| Injection Vol. | 10 µL | Standard injection volume. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC can be challenging due to its relatively high molecular weight and the presence of the polar nitro group, which can lead to poor peak shape and potential thermal degradation in the hot injector or column. iu.edu

Therefore, GC analysis is typically considered for more volatile analogues or derivatives. A common approach for less volatile compounds is derivatization to increase volatility and thermal stability. While no specific derivatization methods for this compound are documented, a hypothetical approach could involve the chemical reduction of the nitro group to an amine. The resulting aminoquinoline derivative might be more amenable to GC analysis.

When applicable, a GC method coupled with a mass spectrometer (GC-MS) is highly advantageous. madison-proceedings.com The GC separates the components, and the MS provides mass information that aids in structural confirmation. nih.govmonash.edu

Hypothetical GC-MS Parameters:

Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable for a wide range of organic molecules.

Carrier Gas: Helium or Hydrogen at a constant flow rate. nih.gov

Oven Program: A temperature program starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) is necessary to elute semi-volatile compounds.

Injector: Split/splitless injector, typically operated at a high temperature (e.g., 280 °C).

Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification is standard. madison-proceedings.comresearchgate.net For MS, electron ionization (EI) at 70 eV is typical, providing reproducible fragmentation patterns for library matching. monash.edu

| Parameter | Condition | Rationale |

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | Provides both separation and structural identification. madison-proceedings.com |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | Widely used, robust column for general-purpose analysis of semi-volatile organics. |

| Carrier Gas | Helium, 1.2 mL/min | Inert carrier gas, standard for GC-MS. |

| Oven Program | 150°C (hold 1 min), then 15°C/min to 300°C (hold 5 min) | Temperature ramp ensures elution of the analyte while separating it from other components. |

| Injector Temp. | 280 °C | Ensures volatilization of the analyte. |

| Transfer Line Temp. | 290 °C | Prevents condensation of the analyte before entering the MS. |

| Ion Source Temp. | 230 °C | Standard MS source temperature. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Provides characteristic, reproducible mass spectra. monash.edu |

| Scan Range | 50-500 m/z | Covers the expected molecular ion and fragment masses. |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV or visible range. The nitro-substituted quinoline (B57606) core of this compound contains extensive conjugation, making it a strong chromophore and an excellent candidate for this technique. rsc.orgresearchgate.net

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To develop a quantitative method, the wavelength of maximum absorbance (λmax) must first be determined by scanning a dilute solution of the compound across a range of UV-Vis wavelengths (e.g., 200-500 nm). researchgate.net Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. iu.eduresearchgate.netacs.org

Once the λmax is identified, a calibration curve is prepared by measuring the absorbance of several solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

The table below shows expected UV absorption characteristics based on related structures.

| Compound Class | Typical λmax Range (nm) | Solvent |

| Nitroaromatics | 210 - 270 | Varies (e.g., Gas Phase) iu.edu |

| Quinoline Derivatives | 280 - 510 | Varies (e.g., Acetonitrile) researchgate.net |

| Nitro-Substituted Carbonyls | 200 - 400+ | Varies rsc.org |

For this compound, one would expect a complex spectrum with multiple absorption bands, with a strong peak likely occurring between 250 and 350 nm.

Electrochemical Methods for Redox Property Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are invaluable for probing the redox properties of a molecule. youtube.com These techniques can identify oxidation and reduction potentials, providing insight into the electron-transfer capabilities of the compound. The this compound molecule contains two key redox-active moieties: the nitro group and the bromo substituent.

Nitro Group Reduction: Aromatic nitro groups are well-known to be electrochemically active and typically undergo irreversible reduction. nih.govresearchgate.net In aprotic or aqueous media, the nitro group (Ar-NO₂) is often reduced in a multi-electron step to a hydroxylamine (B1172632) (Ar-NHOH) or further to an amine (Ar-NH₂). researchgate.netnih.gov A study on the closely related 5-nitroquinoline (B147367) showed a primary irreversible cathodic (reduction) peak corresponding to the four-electron reduction of the nitro group to the hydroxylamino group. researchgate.net

Bromide Oxidation: The bromo-substituent, or more specifically the corresponding bromide ion if cleaved, can be oxidized. The oxidation of bromide (Br⁻) to bromine (Br₂) occurs at a positive potential. researchgate.net

A CV experiment would involve scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting plot of current versus potential (a voltammogram) would reveal peaks at potentials where redox events occur.

Based on literature for 5-nitroquinoline and bromo-aromatics, a hypothetical cyclic voltammogram for this compound might exhibit the following features. researchgate.netresearchgate.net

| Redox Process | Expected Potential Range (vs. Ag/AgCl) | Type | Mechanism |

| Nitro Group Reduction | -0.6 V to -1.0 V | Irreversible Cathodic Peak | Ar-NO₂ + 4e⁻ + 4H⁺ → Ar-NHOH + H₂O researchgate.net |

| Quinoline Reduction | -1.2 V to -1.5 V | Irreversible Cathodic Peak | Two-electron reduction of the quinoline ring system. researchgate.net |

| Bromide Oxidation | +0.8 V to +1.2 V | Anodic Peak | 2Br⁻ → Br₂ + 2e⁻ (if Br⁻ is present) researchgate.net |

These studies are crucial in fields like medicinal chemistry, where the redox potential of a drug can be linked to its mechanism of action or toxicity, particularly for bioreductive drugs that are activated under hypoxic conditions. nih.gov

Q & A

Q. Q1. What are the optimal synthetic routes for 6-Bromo-8-ethyl-5-nitroquinoline, and how can regioselectivity be controlled during nitration?

Methodological Answer:

- Step 1 : Start with a quinoline scaffold substituted at the 8-position with ethyl (e.g., via Friedländer synthesis or cross-coupling reactions).

- Step 2 : Brominate at the 6-position using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) or electrophilic bromination (e.g., Br₂/Fe catalyst). Monitor regioselectivity via LC-MS .

- Step 3 : Nitrate at the 5-position using mixed nitric-sulfuric acid. Control regioselectivity by adjusting temperature (0–5°C) and steric effects from the 8-ethyl group .

- Key Data : Yield improvements (60–75%) are achieved with sequential bromination-nitration rather than simultaneous functionalization .

Q. Q2. How can impurities in this compound be characterized and minimized during synthesis?

Methodological Answer:

- Analytical Tools : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts (e.g., di-brominated or over-nitrated derivatives). Compare retention times with standards .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water). Monitor purity via ¹H NMR (e.g., absence of aromatic proton shifts >8.5 ppm) .

- Critical Note : Trace ethyl group oxidation products (e.g., 8-carboxy derivatives) may form under harsh nitration conditions; optimize reaction time and acid concentration .

Advanced Research Questions

Q. Q3. How do contradictory stability data for this compound arise in different solvents, and how can they be resolved?

Methodological Answer:

Q. Q4. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Experimental Design :

- Data Analysis :

Q. Q5. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Workflow :

- Use molecular docking (AutoDock Vina) to screen against kinase targets (e.g., EGFR, JAK2).

- Perform MD simulations (AMBER) to assess binding stability (RMSD <2 Å over 100 ns).

- Validate predictions with in vitro kinase assays (IC₅₀ measurements) .

- Key Insight : The nitro group forms hydrogen bonds with catalytic lysine residues, while the ethyl group enhances hydrophobic pocket interactions .

Data Interpretation & Conflict Resolution

Q. Q6. How should researchers address conflicting NMR data for this compound in deuterated solvents?

Methodological Answer:

Q. Q7. What strategies validate the antimicrobial activity of this compound against drug-resistant strains?

Methodological Answer:

- Assay Design :

- Test MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains.

- Compare with control compounds (e.g., ciprofloxacin) and assess synergy with β-lactam antibiotics .

- Advanced Analysis : Use transcriptomics (RNA-seq) to identify gene expression changes (e.g., downregulation of efflux pumps) .

Safety & Handling

Q. Q8. What are the decomposition risks of this compound under UV light, and how can they be mitigated?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.